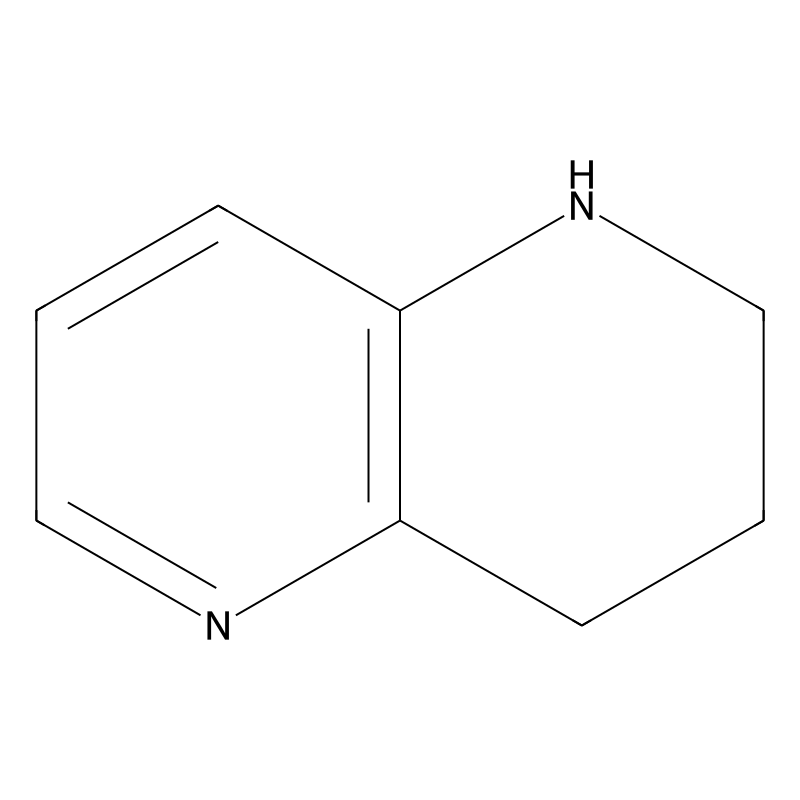1,2,3,4-Tetrahydro-1,5-naphthyridine
Catalog No.
S726240
CAS No.
13993-61-8
M.F
C8H10N2
M. Wt
134.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
13993-61-8
Product Name
1,2,3,4-Tetrahydro-1,5-naphthyridine
IUPAC Name
1,2,3,4-tetrahydro-1,5-naphthyridine
Molecular Formula
C8H10N2
Molecular Weight
134.18 g/mol
InChI
InChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2
InChI Key
OALXTMWCXNPUKJ-UHFFFAOYSA-N
SMILES
C1CC2=C(C=CC=N2)NC1
Canonical SMILES
C1CC2=C(C=CC=N2)NC1
As a Scaffold in Drug Discovery
The core structure of 1,2,3,4-THN serves as a valuable scaffold in medicinal chemistry for the development of novel drug candidates. Studies have shown the potential of this scaffold for targeting various therapeutic areas, including:
- Antimicrobial activity: Research suggests that 1,2,3,4-THN derivatives exhibit promising antibacterial and antifungal properties. [Source: National Institutes of Health, ]
- Anticancer activity: Studies have explored the potential of 1,2,3,4-THN derivatives as antitumor agents, with some showing cytotoxicity against various cancer cell lines. [Source: National Institutes of Health, ]
The ability to modify the core structure of 1,2,3,4-THN allows for the creation of diverse libraries of potential drug candidates, leading to a more efficient search for novel therapeutics.
Other Research Applications
Beyond drug discovery, 1,2,3,4-THN also holds promise in other areas of scientific research:
- Material science: The unique properties of 1,2,3,4-THN derivatives make them potentially useful in developing new materials with desired functionalities, such as organic light-emitting diodes (OLEDs) and sensors.
- Agricultural chemistry: Some studies have investigated the potential of 1,2,3,4-THN derivatives as agrochemicals, with some showing insecticidal activity.
XLogP3
1.3
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Wikipedia
1,2,3,4-tetrahydro-1,5-naphthyridine
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








